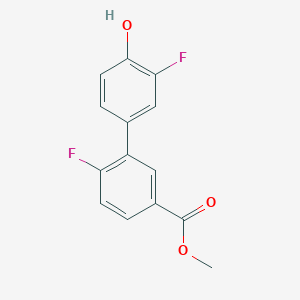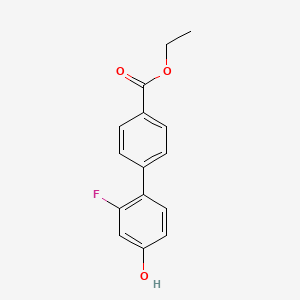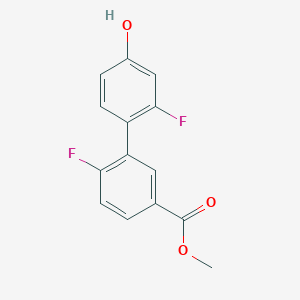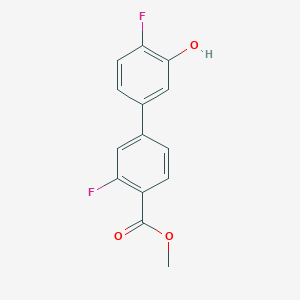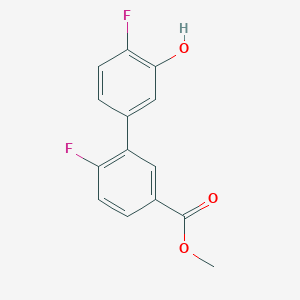
3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95%
Descripción general
Descripción
3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% (3-F5MCPP) is a fluorinated phenol compound that has been used in a variety of scientific research applications. It is a white crystalline solid at room temperature, with a molecular weight of 284.2 g/mol, and a melting point of 203-204 °C. 3-F5MCPP is an important compound in the synthesis of various drugs, and has been used as a substitute for the more commonly used 3-chloro-5-(3-chloro-5-methoxycarbonylphenyl)phenol (3-C5MCPP).
Aplicaciones Científicas De Investigación
3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a substitute for 3-C5MCPP in the synthesis of various drugs, including anti-cancer agents and anti-inflammatory agents. It has also been used in the synthesis of other fluorinated compounds, such as fluorinated quinolines and fluorinated phenols. In addition, 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% has been used as a model compound for the study of the mechanism of action of fluorinated compounds.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% is not fully understood, but it is believed to involve the formation of a covalent bond between the fluoro group and the target molecule. This covalent bond is believed to be more stable than the non-covalent bond formed by 3-C5MCPP, and is thought to be responsible for the increased potency of 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% compared to 3-C5MCPP.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% are not well understood. However, it is believed that 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% may have anti-cancer and anti-inflammatory effects, as well as other effects on the body. In addition, 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% may be able to act as a prodrug, meaning that it can be converted into an active form in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 203-204 °C, and has a high purity of 95%. In addition, 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% is a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. However, 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% can be toxic if used in large quantities, and it is important to use appropriate safety precautions when handling the compound.
Direcciones Futuras
There are several potential future directions for research on 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95%. Further research could be conducted on the biochemical and physiological effects of the compound, as well as its mechanism of action. In addition, research could be conducted on the synthesis of other fluorinated compounds using 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% as a starting material. Finally, research could be conducted on the use of 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% as a prodrug, as well as its potential use in the synthesis of drugs.
Métodos De Síntesis
3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% can be synthesized by a variety of methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the direct fluorination of 3-chloro-5-(3-chloro-5-methoxycarbonylphenyl)phenol (3-C5MCPP). In the Williamson ether synthesis, 3-C5MCPP is reacted with a strong base such as sodium hydroxide to form an alkoxide, which is then reacted with fluoroacetic acid to form 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95%. The Mitsunobu reaction involves the reaction of 3-C5MCPP with a phosphine and a base, followed by the addition of fluoroacetic acid to form 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95%. The direct fluorination of 3-C5MCPP involves the reaction of 3-C5MCPP with a strong fluorinating agent, such as N-fluoro-N-methylmorpholine, to form 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95%.
Propiedades
IUPAC Name |
methyl 3-fluoro-5-(3-fluoro-5-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-14(18)10-2-8(3-11(15)5-10)9-4-12(16)7-13(17)6-9/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDCKZKEKZOGPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684485 | |
| Record name | Methyl 3',5-difluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261947-05-0 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′,5-difluoro-5′-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261947-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3',5-difluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenol, 95%](/img/structure/B6374724.png)
![4-[3-(N-Ethylaminocarbonyl)phenyl]-3-fluorophenol, 95%](/img/structure/B6374728.png)
